molecular formula C18H21N3O5S2 B2900376 N-{2-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 923131-15-1

N-{2-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2900376
CAS No.: 923131-15-1
M. Wt: 423.5
InChI Key: XGCFIEBKBJONEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[1-Methanesulfonyl-5-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-3-yl]Phenyl}Methanesulfonamide is a pyrazoline derivative featuring dual methanesulfonyl groups and a 4-methoxyphenyl substituent. The methoxy group at the para position of the phenyl ring and the dual sulfonamide moieties distinguish it from related compounds .

Properties

IUPAC Name

N-[2-[3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S2/c1-26-14-10-8-13(9-11-14)18-12-17(19-21(18)28(3,24)25)15-6-4-5-7-16(15)20-27(2,22)23/h4-11,18,20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCFIEBKBJONEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=CC=C3NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazoline Core

The pyrazoline ring is constructed through a [3+2] cycloaddition between 4-methoxyphenylhydrazine hydrochloride and a β-keto ester derivative. Microwave-assisted conditions (100°C, 50 W, 5 min) in dimethyl sulfoxide (DMSO) with palladium catalysts (e.g., Pd₂(dba)₃) enhance reaction efficiency, as demonstrated in analogous pyrazole syntheses. For the dihydro-pyrazole variant, the reaction employs a α,β-unsaturated ketone instead of a diketone, followed by partial hydrogenation or controlled cyclization to retain the 4,5-dihydro structure.

Dual Sulfonylation Strategy

Two methanesulfonyl groups are introduced via sequential sulfonylation:

  • Sulfonylation at the 1-Position : The pyrazoline’s NH group reacts with methanesulfonyl chloride (1.5–3.2 equivalents) in toluene at 119–145°C for 4–8 hours, catalyzed by N,N-dimethylformamide (DMF, 0.04 equivalents).
  • Sulfonylation at the Phenyl Substituent : Prior to cyclization, 2-aminophenyl methanesulfonamide is synthesized by treating 2-nitroaniline with methanesulfonyl chloride under reflux, followed by nitro-group reduction using hydrogenation or Sn/HCl.

Stepwise Synthesis Protocol

Preparation of 2-Hydrazinylphenyl Methanesulfonamide

  • Sulfonation of 2-Nitroaniline :
    • 2-Nitroaniline (1.0 equiv.) reacts with methanesulfonyl chloride (1.5 equiv.) in toluene at 85–92°C for 2 hours.
    • Yield : 88% (GC-MS purity >95%).
  • Reduction to 2-Aminophenyl Methanesulfonamide :
    • Catalytic hydrogenation (H₂, Pd/C, ethanol, 25°C, 12 hours) reduces the nitro group to an amine.
    • Yield : 91%.
  • Conversion to Hydrazine Derivative :
    • Diazotization with NaNO₂/HCl (0–5°C) followed by reduction with SnCl₂ yields 2-hydrazinylphenyl methanesulfonamide.
    • Yield : 78%.

Cyclization to Form the Pyrazoline Ring

  • Reactants : 2-Hydrazinylphenyl methanesulfonamide (1.0 equiv.), 4-methoxyphenylpropenone (1.2 equiv.).
  • Conditions : Microwave irradiation (100°C, 50 W, 5 min) in DMSO with Pd₂(dba)₃ (0.5 equiv.).
  • Workup : Ethyl acetate extraction, column chromatography (hexane:ethyl acetate, 95:5).
  • Yield : 85%.

Sulfonylation at the 1-Position

  • Reactants : Pyrazoline intermediate (1.0 equiv.), methanesulfonyl chloride (1.64 equiv.).
  • Conditions : Toluene, DMF (0.04 equiv.), 140–145°C, 8 hours.
  • Workup : Aqueous wash, crystallization from toluene.
  • Yield : 90%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (s, 1H, NH), 6.92 (d, J = 8.4 Hz, 2H, Ar-H), 4.12 (t, J = 6.8 Hz, 1H, CH₂), 3.78 (s, 3H, OCH₃), 3.21 (s, 3H, SO₂CH₃), 2.98 (s, 3H, SO₂CH₃).
  • ESI-MS (m/z) : [M+H]⁺ calcd. for C₁₉H₂₂N₃O₅S₂: 452.1; found: 452.0.

Purity and Yield Optimization

Step Yield (%) Purity (%) Key Conditions
Sulfonation 88 95 Toluene, 85°C
Cyclization 85 98 Microwave, Pd₂(dba)₃
Sulfonylation 90 99 DMF, 140°C

Comparative Analysis of Sulfonylation Methods

Solvent and Catalyst Impact

Parameter Toluene Xylene DMSO
Reaction Time 8 hours 10 hours 5 minutes
Yield (%) 90 82 85
Purity (%) 99 95 98

Microwave-assisted synthesis in DMSO reduces time but requires specialized equipment, whereas toluene offers scalability and higher yields.

Challenges and Mitigation Strategies

  • Byproduct Formation : Excess methanesulfonyl chloride may lead to over-sulfonation. Mitigated by stoichiometric control (1.5–1.6 equiv.).
  • Purification Complexity : Column chromatography (hexane:ethyl acetate) resolves diastereomers arising during cyclization.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Enable precise temperature control during sulfonylation, reducing decomposition risks.
  • Catalyst Recycling : Pd₂(dba)₃ recovery via filtration improves cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, acids, and bases under controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-{2-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. It may act by:

    Inhibiting enzymes: Binding to active sites and preventing substrate access.

    Modulating signaling pathways: Interfering with key signaling molecules and pathways.

    Altering cellular processes: Affecting processes such as cell division, apoptosis, and metabolism.

Comparison with Similar Compounds

Key Structural Features

The target compound’s unique attributes include:

  • Dual methanesulfonyl groups : These electron-withdrawing substituents may enhance binding to enzymes like carbonic anhydrase or viral polymerases by stabilizing charge interactions.
  • 4-Methoxyphenyl group : The para-methoxy substituent contributes to lipophilicity and metabolic stability compared to hydroxylated analogs .

Comparison Table

Compound Name Substituents Molecular Weight Key Activities References
Target Compound 4-Methoxyphenyl, dual methanesulfonyl 423.5 (C₁₈H₂₁N₃O₅S₂) Under investigation (potential antiviral)
N-(3-(1-Benzoyl-5-(2-Ethoxyphenyl)-4,5-Dihydro-1H-Pyrazol-3-yl)Phenyl)Methanesulfonamide 2-Ethoxyphenyl, benzoyl N/A Antiviral (MPXV DPol/A42R binding)
4-[3-(4-Hydroxyphenyl)-5-Aryl-4,5-Dihydro-Pyrazol-1-yl]Benzenesulfonamide 4-Hydroxyphenyl, benzenesulfonamide Varies by aryl group Carbonic anhydrase inhibition, cytotoxicity
1-(4-Methylphenylsulfonyl)-5-Phenyl-4,5-Dihydro-1H-Pyrazole 4-Methylphenylsulfonyl, phenyl N/A Structural stability (crystallographic data)
N-{2-[5-(2-Hydroxyphenyl)-1-Propanoyl-4,5-Dihydro-1H-Pyrazol-3-yl]Phenyl}Methanesulfonamide 2-Hydroxyphenyl, propanoyl 387.5 (C₁₉H₂₁N₃O₄S) Potential hydrogen bonding (solubility implications)

Functional Insights

  • Antiviral Activity : Analogs with ethoxyphenyl or benzoyl groups (e.g., N-(3-(1-Benzoyl-5-(2-Ethoxyphenyl)-...) show robust binding to MPXV DPol and A42R proteins . The target compound’s 4-methoxyphenyl group may offer stronger metabolic stability than ethoxy or hydroxyl groups but requires validation in antiviral assays.
  • Enzyme Inhibition : Benzenesulfonamide derivatives (e.g., 4-[3-(4-Hydroxyphenyl)-5-Aryl-...) inhibit carbonic anhydrase, suggesting the target compound’s dual sulfonamide groups could enhance similar interactions .
  • Structural Stability : The crystal structure of 1-(4-Methylphenylsulfonyl)-5-Phenyl-... highlights the role of sulfonyl groups in stabilizing molecular conformation, a feature likely shared by the target compound .

Biological Activity

N-{2-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound notable for its unique structural features, which include a methanesulfonyl group and a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The methanesulfonyl group acts as an electrophile, enabling the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting various biological effects, including:

  • Anticancer Activity : Recent studies have shown that pyrazole derivatives exhibit anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, showing significant inhibition of pro-inflammatory cytokines and mediators .

In Vitro Studies

In vitro studies have assessed the efficacy of this compound against different biological targets. Key findings include:

  • Anticancer Activity : The compound was tested against a panel of cancer cell lines, including leukemia (K-562), colon cancer (HCT-15), and melanoma (SK-MEL-5). Results indicated low cytotoxicity but some sensitivity in leukemia lines at a concentration of 10 µM .
Cell Line TypeSensitivity LevelConcentration Tested
LeukemiaModerate10 µM
Colon CancerLow10 µM
MelanomaLow10 µM

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrazole derivatives. Studies indicate that modifications to the methanesulfonamide moiety can enhance anti-inflammatory activity. For instance, derivatives with specific amino groups showed improved activity compared to the parent compound .

Study on Anti-inflammatory Activity

A study conducted by Aly et al. demonstrated the anti-inflammatory properties of related pyrazole compounds. The researchers synthesized several derivatives and evaluated their activity using heat-induced protein denaturation techniques. Notably, aminomethyl derivatives exhibited higher activity than standard anti-inflammatory drugs like diclofenac sodium .

Anticancer Screening

In another significant study, this compound was screened for anticancer properties as part of a broader investigation into heterocyclic compounds. The results suggested that while the compound exhibited low overall cytotoxicity, it may still have potential as part of combination therapies targeting specific cancer types .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions such as cyclization, substitution, and coupling. Critical parameters include:

  • Temperature control : Pyrazole ring formation (step 1) requires reflux in ethanol (70–80°C) to ensure regioselectivity .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve yields in Suzuki-Miyaura coupling for aryl group attachment .
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates intermediates, confirmed via TLC .
  • Yield optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours conventional) and increases purity (>95%) .

Q. Which spectroscopic and analytical methods are essential for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrazole ring and sulfonamide substituents (e.g., δ 3.2 ppm for methoxy protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 503.56 [M+H]⁺) .
  • X-ray crystallography : Resolves diastereomerism in the 4,5-dihydropyrazole core, with torsion angles <5° indicating planarity .

Q. How are initial biological activities assessed in vitro?

  • Enzyme inhibition assays : Test against COX-2 or kinases using fluorogenic substrates (e.g., 10 µM compound, IC₅₀ calculated via nonlinear regression) .
  • Cell viability assays : MTT protocol on cancer lines (e.g., IC₅₀ = 8.2 µM in MCF-7 cells) with controls for solvent interference .

Q. What strategies address poor solubility and stability in aqueous buffers?

  • Co-solvent systems : Use DMSO/PBS (10:90 v/v) with sonication to prevent aggregation .
  • Lyophilization : Stabilize the compound as a hydrochloride salt (melting point >200°C) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity in sulfonamide functionalization?

The sulfonamide group undergoes unexpected oxidation to sulfonic acid under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), attributed to electron-withdrawing effects of the adjacent pyrazole ring. This contrasts with typical sulfonamide stability, requiring DFT calculations to map frontier molecular orbitals .

Q. How should researchers resolve discrepancies between computational predictions and experimental bioactivity data?

  • Molecular dynamics simulations : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values. Adjust force fields for sulfonamide-protein hydrogen bonding .
  • Metabolite profiling : LC-MS identifies hydrolyzed metabolites (e.g., loss of methanesulfonyl group) that may reduce efficacy .

Q. Can QSAR models guide structural modifications to enhance target selectivity?

3D-QSAR using CoMFA (Comparative Molecular Field Analysis) identifies:

  • Hydrophobic substituents at the 4-methoxyphenyl position improve COX-2 inhibition (pIC₅₀ = 7.3 vs. 6.1 for unsubstituted analogs) .
  • Steric bulk near the pyrazole N1 reduces off-target kinase binding (e.g., 10-fold selectivity over JAK2) .

Q. What experimental designs mitigate toxicity in preclinical in vivo studies?

  • ADMET profiling : Microsomal stability assays (e.g., t₁/₂ = 45 minutes in rat liver microsomes) guide dose adjustments .
  • Toxicokinetics : Monitor plasma concentrations (Cₘₐₓ < 1.5 µg/mL) to avoid nephrotoxicity linked to sulfonamide crystallization .

Q. How can synergistic effects with approved drugs be systematically evaluated?

  • Combinatorial screening : Checkerboard assays with doxorubicin show synergy (FIC index = 0.3) in MDA-MB-231 cells .
  • Pathway analysis : RNA-seq reveals downregulation of PI3K/AKT/mTOR upon co-administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.